

Maleimide-DOTA Characteristics and Comparison with Alternative Chelators

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Compound Focus: Maleimide-DOTA-GA

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The table below summarizes the core characteristics of maleimide-DOTA and how it compares to other commonly used chelators in radiopharmaceutical development.

Chelator Name	Primary Isotopes	Key Features & Advantages	Limitations & Considerations
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| **Maleimide-DOTA** [1] [2] [3] | 68Ga, 177Lu, 111In, 90Y | - **Site-specific conjugation** to cysteine thiol groups [1] [3].

- **Versatile chelator** for diagnostic and therapeutic isotopes ("theranostic pair" with 68Ga/177Lu) [1].
- Forms stable complexes with lanthanides and other radiometals [2]. | - **High temperature** often required for efficient radiolabeling, which can damage biomolecules [1].
- Not optimal for all isotopes (e.g., 89Zr) [4]. | | **DFO and Derivatives** [4] | 89Zr | - **Gold standard for 89Zr** [4].
- Radiolabeling at **room temperature** [4]. | - **Lower in vivo stability** vs. some novel chelators, can lead to bone uptake due to transmetallation [4].
- Primarily used for 89Zr, not a versatile chelator. | | **DFO*** [4] | 89Zr | - **Enhanced stability** vs. DFO; contains an additional hydroxamate group for stronger 89Zr binding [4]. | - Still under clinical investigation [4].
- Requires new cytotoxicity studies for clinical use [4]. | | **HOPO** [4] | 89Zr | - **High in vivo stability**; provides eight donor atoms for firm Zr4+ coordination [4]. | - **Not yet used in clinical applications** [4]. |

Experimental Performance Data of Maleimide-DOTA Constructs

The following table compiles key experimental results from recent studies, highlighting the performance of various maleimide-DOTA-based radiopharmaceuticals.

Radiopharmaceutical / Construct	Key Experimental Findings	Study Context
68Ga-DOTA-MAL (Pre-labeled) [1]	- Successful labeling of RGD, Folate, and BSA under mild conditions (pH 8.0, room temperature or 37°C) [1].	
	<ul style="list-style-type: none">• Preserved biological activity of the resulting tracers [1]. Proof-of-principle for a novel pre-labeling strategy to protect sensitive biomolecules [1]. Tz-[111In]In-DOTA-PEG48 [2] - Higher tumor accumulation and tumor-to-blood ratio compared to less PEGylated counterparts [2].• Radiometabolites exhibited higher molecular weight and enhanced retention in tumors [2]. Study on PEGylated chelators to improve pharmacokinetics of radioimmunoconjugates (RICs) [2]. 111In-[MMA-DOTA-Cys61]-ZHER2:2395-Cys [3] - Rapid tumor targeting and clearance from blood [3].• High contrast: Tumor-to-blood ratio of 18 at 1 hour post-injection and 138 at 4 hours [3]. Evaluation of site-specific labeling of recombinant Affibody molecules for HER2 imaging [3]. [177Lu]Lu-DOTA-FAPI-maleimide [5] - Extended circulation half-life: 7.11 ± 0.34 h [5].• High tumor retention: 5.04 ± 1.67 %ID/g at 24 h, stable at 3.40 ± 1.95 %ID/g after 4 days [5].• High affinity: $K_d = 0.70 \pm 0.07$ nM [5]. Development of an albumin-binding FAPI tracer for improved tumor retention in theranostics [5]. 	

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the tables, which can serve as a reference for your own work.

Protocol 1: Two-Step Pre-Labeling Strategy with 68Ga-DOTA-MAL [1]

This protocol is designed to prevent damage to sensitive biomolecules by performing the radiolabeling before bioconjugation.

- **Preparation of 68Ga-DOTA-MAL:** Dissolve 50 µg of DOTA-MAL in 0.6 mL of NaOAc buffer (0.25 M, pH 5.5). Add 2.4 mL of freshly eluted 68GaCl3. Incubate the mixture for 10 minutes at 95°C with continuous stirring. After incubation, filter the solution through a 0.22 µm membrane.

- **Conjugation to Biomolecule:** Adjust the pH of the ⁶⁸Ga-DOTA-Mal solution to 7.4–8.3 using 20x PBS and 0.5 M NaOH. If the biomolecule (e.g., RGD peptide) contains disulfide bonds, reduce it first with TCEP (1.5 equivalents) for 5 minutes at room temperature. Add the reduced biomolecule directly to the pH-adjusted ⁶⁸Ga-DOTA-Mal solution and incubate for 20 minutes at 37°C with continuous stirring.
- **Purification:** Purify the final product (e.g., ⁶⁸Ga-DOTA-RGD) using a pre-equilibrated PD-10 desalting column with PBS as the eluent.

Protocol 2: Site-Specific Conjugation and Labeling of Affibody Molecules [3]

This protocol outlines a method for creating homogenous, site-specifically modified proteins.

- **Engineering and Conjugation:** Engineer a single cysteine residue into the Affibody molecule. Reduce the cysteine-containing protein with DTT. Conjugate the reduced protein with the maleimide-DOTA derivative (MMA-DOTA) at a 1:1 molar ratio, achieving high coupling efficiency (>93%).
- **Radiolabeling:** Label the DOTA-conjugate with the desired radiometal (e.g., ¹¹¹In) to a high specific radioactivity (up to 7 GBq/μmol).
- **Quality Control:** Verify that the binding affinity for the target (e.g., HER2) is preserved after the conjugation and labeling process.

Protocol 3: Evaluating Pharmacokinetics of PEGylated RICs [2]

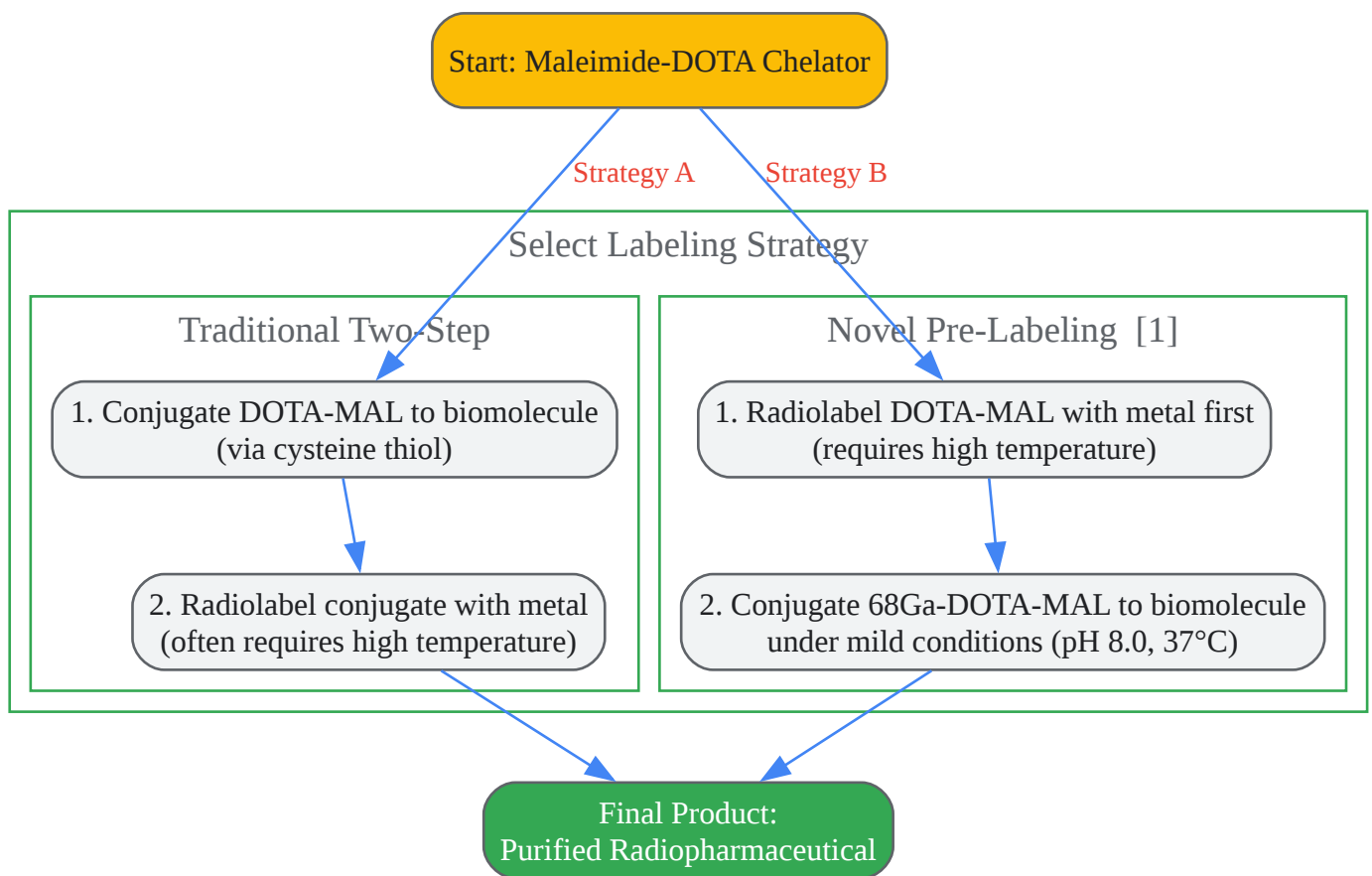
This methodology is used to study how modifying the chelator affects the behavior of the radiopharmaceutical in the body.

- **Synthesis of PEGylated Chelators:** Design and synthesize maleimide-DOTA chelators with discrete PEG chains of varying lengths (e.g., dPEG24, dPEG48) or multiple chains (e.g., (PEG48)₃).
- **Conjugation and Radiolabeling:** Conjugate the chelators to a monoclonal antibody (e.g., Trastuzumab) via maleimide chemistry. Radiolabel the conjugates with a suitable isotope like ¹¹¹In.
- **In Vivo Assessment:** Perform SPECT/CT imaging and biodistribution studies in tumor-bearing mouse models. Key metrics include measuring radioactivity uptake in tumors and blood over time to calculate tumor-to-blood ratios and assess the impact of PEG size on tumor retention and clearance.

Key Applications and Workflow

A primary application of maleimide-DOTA is the development of **fibroblast activation protein inhibitor (FAPI)**-based radiopharmaceuticals. FAP is a target highly expressed in over 90% of epithelial cancers and is a key focus in nuclear medicine [6] [7]. Maleimide chemistry is used to create optimized FAPI tracers, for instance, by conjugating an albumin-binding maleimide group to prolong circulation and tumor retention [5].

The following diagram illustrates the two primary strategic workflows for using maleimide-DOTA in radiopharmaceutical development.



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